Cas no 1805375-87-4 (2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride)

2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride
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- インチ: 1S/C6H2Cl2F2N2O4S/c7-5-4(12(13)14)3(17(8,15)16)1-2(11-5)6(9)10/h1,6H
- InChIKey: QOSJTHXKYBDEPU-UHFFFAOYSA-N
- SMILES: ClS(C1=CC(C(F)F)=NC(=C1[N+](=O)[O-])Cl)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 396
- XLogP3: 2.3
- トポロジー分子極性表面積: 101
2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029049605-1g |
2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride |
1805375-87-4 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chlorideに関する追加情報
2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride (CAS No. 1805375-87-4)
The compound 2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride, identified by the CAS number 1805375-87-4, is a highly specialized organic chemical with a complex molecular structure. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their reactivity and versatility in various chemical reactions. The molecule features a pyridine ring substituted with chlorine, a difluoromethyl group, and a nitro group, along with a sulfonyl chloride functional group at the 4-position of the pyridine ring.
Recent studies have highlighted the potential of 2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride in the field of agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides. The presence of multiple electron-withdrawing groups, such as chlorine, nitro, and sulfonyl chloride, significantly enhances the reactivity of the molecule, making it an ideal candidate for various substitution reactions. Researchers have also explored its application in the development of advanced materials, including polymers and coatings, where its unique electronic properties can be exploited.
The synthesis of 2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. The introduction of substituents at specific positions on the pyridine ring requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and minimizing environmental impact.
In terms of chemical properties, 2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride exhibits high thermal stability and excellent solubility in common organic solvents such as dichloromethane and acetonitrile. Its reactivity is further enhanced by the electron-withdrawing effects of the substituents, which facilitate nucleophilic aromatic substitution reactions. This makes it a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds with complex architectures.
One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical research. The sulfonyl chloride group is known to form stable amide bonds with amino acids, making it a potential candidate for drug delivery systems and bioconjugation reactions. Recent studies have also explored its role in the development of anticancer agents, where its ability to target specific cellular pathways has shown significant promise.
From an environmental perspective, 2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride has been subjected to rigorous testing to assess its biodegradability and toxicity profiles. Initial findings suggest that it exhibits low toxicity to aquatic organisms under controlled conditions, although further research is required to fully understand its long-term environmental impact.
In conclusion, 2-Chloro-6-(difluoromethyl)-3-nitropyridine-4-sulfonyl chloride (CAS No. 1805375-87-4) is a versatile compound with a wide range of potential applications across multiple industries. Its unique chemical properties and reactivity make it an invaluable tool for researchers and chemists alike. As ongoing studies continue to uncover new uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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